molecular formula C6H10N2O3 B1370419 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 917598-39-1

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B1370419
CAS No.: 917598-39-1
M. Wt: 158.16 g/mol
InChI Key: WWEBUHYSGAZECX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H10N2O3. It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylurea with glyoxylic acid, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine diones, while reduction can produce various reduced imidazolidine derivatives .

Scientific Research Applications

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: Similar in structure but lacks the carboxylic acid group.

    2-Oxoimidazolidine-4-carboxylic acid: Similar but without the methyl groups on the nitrogen atoms.

    Imidazolidine-2,4-dione: A related compound with different functional groups.

Uniqueness

1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid functional group. This combination imparts specific chemical properties and reactivity, making it distinct from other imidazolidine derivatives .

Properties

IUPAC Name

1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBUHYSGAZECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629332
Record name 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917598-39-1
Record name 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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